N,N-diethylethanamine;dimethylcarbamodithioic acid
Description
Properties
CAS No. |
65859-44-1 |
|---|---|
Molecular Formula |
C6H15N.C3H7NS2 C9H22N2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;dimethylcarbamodithioic acid |
InChI |
InChI=1S/C6H15N.C3H7NS2/c1-4-7(5-2)6-3;1-4(2)3(5)6/h4-6H2,1-3H3;1-2H3,(H,5,6) |
InChI Key |
BKJCFLUMYJMIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CN(C)C(=S)[S-] |
Origin of Product |
United States |
Historical Context and Evolution of Dithiocarbamate Chemistry
The field of dithiocarbamate (B8719985) chemistry dates back to the early 20th century, with significant advancements occurring around 1930. nih.gov Initially, these compounds were recognized for their applications in the rubber industry as vulcanization accelerators. A notable milestone in the history of dithiocarbamates was their commercial application as fungicides during World War II, which highlighted their biological activity and opened new avenues for research and development. nih.gov
The synthesis of dithiocarbamates is generally straightforward, commonly achieved through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov This accessible synthetic route has contributed to the widespread investigation and application of this class of compounds. The general reaction is as follows:
R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O
Over the decades, research has expanded from simple dithiocarbamate salts to their extensive coordination chemistry with a wide range of transition metals and main group elements. This has led to a deeper understanding of their electronic properties and reactivity, paving the way for their use in modern applications.
Significance of Dimethyldithiocarbamate Ligands in Contemporary Research
The dimethyldithiocarbamate (B2753861) anion, [(CH₃)₂NCS₂]⁻, is a particularly significant ligand in contemporary chemical research due to its strong chelating ability. nih.gov It acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. This chelation results in the formation of stable, often colorful, metal complexes with diverse geometries, including octahedral, square planar, and tetrahedral structures.
A key area of contemporary research is the use of metal dimethyldithiocarbamate complexes as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netresearchgate.net In this approach, a well-defined molecular precursor containing the metal and sulfur is decomposed under controlled conditions to yield nanoparticles with specific sizes, shapes, and phases. This method offers excellent stoichiometric control over the resulting nanomaterial. The general process can be represented as:
M(S₂CN(CH₃)₂)ₙ → MSₓ + organic byproducts
The properties of the resulting nanoparticles can be tuned by modifying the reaction conditions, such as temperature, solvent, and the presence of capping agents. This has led to the development of a variety of nanomaterials with potential applications in electronics, catalysis, and energy storage.
Overview of Academic Research Perspectives on Triethylammonium Dimethyldithiocarbamate Systems
Synthesis of Triethylammonium Dimethyldithiocarbamate Salt
The synthesis of triethylammonium dimethyldithiocarbamate is achieved through the reaction of dimethylamine with carbon disulfide, using triethylamine as a base. This reaction is a specific example of the general method for producing dithiocarbamate salts from secondary amines. researchgate.netwikipedia.org
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of triethylammonium dithiocarbamate salts involves careful control of stoichiometry, temperature, and solvent choice to maximize yield and purity. While specific yield data for the dimethyldithiocarbamate variant is not extensively documented in publicly available literature, conditions can be extrapolated from similar syntheses, such as that of triethylammonium (3-pyridyl)dithiocarbamate. researchgate.net
Typically, the reaction is conducted by adding triethylamine dropwise to a solution of the secondary amine (dimethylamine) and carbon disulfide in a suitable solvent. researchgate.net The reaction is often performed at room temperature. researchgate.net The use of an ice bath may be employed initially to control the exothermic reaction between the amine and carbon disulfide. acs.org High yields are generally achievable under optimized conditions, often in a one-pot synthesis approach which is noted for its efficiency. researchgate.netresearchgate.net
Table 1: Representative Reaction Conditions for Triethylammonium Dithiocarbamate Salt Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Dimethylamine, Carbon Disulfide, Triethylamine | Stoichiometric reaction to form the target salt. |
| Solvent | Benzene (B151609), Diethyl Ether, or similar aprotic solvents | Provides a medium for the reaction while minimizing side reactions. researchgate.net |
| Temperature | 0°C to Room Temperature | Controls the initial exothermic reaction and allows the reaction to proceed to completion. researchgate.netacs.org |
| Procedure | Dropwise addition of triethylamine | Ensures controlled reaction progression and heat management. researchgate.net |
| Work-up | Washing with a non-polar solvent (e.g., ether), followed by removal of solvent under reduced pressure | Removes unreacted starting materials and isolates the product. researchgate.netacs.org |
Mechanistic Insights into Dithiocarbamate Formation
The formation of the dithiocarbamate anion proceeds through a well-understood mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine (dimethylamine) on the electrophilic carbon atom of carbon disulfide. scispace.com This is a direct reaction and, contrary to some misconceptions, does not require the initial deprotonation of the amine by the base. scispace.com
This initial attack forms an unstable zwitterionic intermediate. The triethylamine then acts as a base, abstracting a proton from the nitrogen atom of the zwitterion to yield the stable dimethyldithiocarbamate anion and the triethylammonium cation. scispace.com The resulting salt is typically a pale-colored solid. researchgate.net
Solvent Effects and Impurity Control in Synthesis
The choice of solvent can significantly impact the synthesis of dithiocarbamate salts. These salts are generally soluble in water and polar organic solvents. researchgate.netacs.org The synthesis is often carried out in aprotic solvents like benzene or diethyl ether to facilitate the reaction and product isolation. researchgate.net However, advancements in green chemistry have demonstrated that these reactions can also be performed efficiently in environmentally benign media such as deep eutectic solvents, polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, often leading to high yields and simplified work-up procedures. scispace.comrsc.orgnih.gov
Impurity control is critical for obtaining a pure product. The primary impurities are typically unreacted starting materials. A common purification technique involves washing the crude product with a solvent in which the dithiocarbamate salt is insoluble, such as diethyl ether, to remove any unreacted amine. researchgate.netacs.org The final product can then be dried under vacuum to remove residual solvent. researchgate.net The cleanliness of the glassware is also a crucial factor, as contaminants can delay crystallization and affect the purity of the final product. acs.org
Derivatization and Structural Modification Strategies
The dimethyldithiocarbamate anion is a versatile ligand and synthetic intermediate that can be readily modified.
Synthesis of Substituted Dithiocarbamate Ligands
The dimethyldithiocarbamate ligand can undergo various derivatization reactions. A common modification is S-alkylation, where the anion reacts with an alkyl halide to form a dithiocarbamate ester. researchgate.net This reaction expands the functional diversity of the dithiocarbamate moiety. Furthermore, the dimethyldithiocarbamate ligand is widely used to form stable complexes with a vast array of transition metals, a property that is central to its application in coordination chemistry. wikipedia.orguokerbala.edu.iq These complexes themselves can serve as precursors for further synthetic transformations.
Preparation of Related Ammonium (B1175870) Dithiocarbamate Salts
The synthetic methodology for triethylammonium dimethyldithiocarbamate is broadly applicable to a range of other amines, allowing for the preparation of various related ammonium dithiocarbamate salts. By substituting dimethylamine with other primary or secondary amines, a diverse library of dithiocarbamate salts can be generated. For example, cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) can be used to form the corresponding cyclic ammonium dithiocarbamate salts. researchgate.net Similarly, aromatic amines can be used, although they may require stronger bases and anhydrous conditions for efficient reaction. doubtnut.com The synthesis of triethylammonium (3-pyridyl)dithiocarbamate from 3-aminopyridine (B143674) serves as a direct analogue to the synthesis of the title compound. researchgate.net
Table 2: Examples of Related Ammonium Dithiocarbamate Salts
| Amine Precursor | Resulting Dithiocarbamate Salt | Reference |
|---|---|---|
| 3-Aminopyridine | Triethylammonium (3-pyridyl)dithiocarbamate | researchgate.net |
| Pyrrolidine | Ammonium pyrrolidinedithiocarbamate | researchgate.net |
| Piperidine | Ammonium piperidinedithiocarbamate | researchgate.net |
| Ammonia (B1221849) | Ammonium dithiocarbamate | researchgate.net |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
DFT has become a important tool in computational chemistry for studying the electronic structure of molecules. whiterose.ac.uk While comprehensive DFT studies specifically targeting the Triethylammonium (B8662869) dimethyldithiocarbamate (B2753861) ion pair are not extensively documented, a robust understanding can be constructed by examining its constituent ions: the Triethylammonium cation ([TEA]⁺) and the dimethyldithiocarbamate anion ([DMDC]⁻).
DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule. For Triethylammonium dimethyldithiocarbamate, this involves optimizing the geometries of the individual ions and their resulting ion pair.
The dimethyldithiocarbamate anion is characterized by a planar S₂CNC₂ core. researchgate.net The C-N bond within the dithiocarbamate (B8719985) group exhibits partial double bond character due to resonance, which delocalizes the negative charge across the two sulfur atoms and the nitrogen atom. chemrxiv.org This results in a shorter C-N bond length than a typical single bond. researchgate.net
The triethylammonium cation adopts a tetrahedral geometry around the central nitrogen atom, which is bonded to three ethyl groups and one hydrogen atom. researchgate.net The stability of different conformers of the ion pair in related triethylammonium salts has been investigated, revealing that multiple hydrogen bonds between the cation and anion are key stabilizing interactions. researchgate.net In the case of Triethylammonium dimethyldithiocarbamate, the structure is stabilized by N-H···S hydrogen-bonded interactions between the cation and the anion. ias.ac.inresearchgate.net
| Ion | Parameter | Typical Calculated Value (Å or °) |
|---|---|---|
| Dimethyldithiocarbamate ([DMDC]⁻) | C-N Bond Length | ~1.37 |
| C-S Bond Length | ~1.74 | |
| Triethylammonium ([TEA]⁺) | N-C Bond Length | ~1.50 |
| C-N-C Bond Angle | ~110 |
The electronic properties of Triethylammonium dimethyldithiocarbamate are largely defined by the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO) of its constituent ions.
For the dimethyldithiocarbamate anion , the highest occupied molecular orbital (HOMO) is typically localized on the sulfur atoms, indicating that these are the primary sites for electron donation. The molecular electrostatic potential (MEP) map for the [DMDC]⁻ anion shows a region of negative potential around the sulfur atoms, confirming their nucleophilic character. researchgate.net
In the triethylammonium cation , the positive charge is primarily localized on the ammonium (B1175870) group (N-H). researchgate.net The lowest unoccupied molecular orbital (LUMO) is generally associated with the cationic part of the salt, making it susceptible to nucleophilic attack.
| Property | Ion | Description |
|---|---|---|
| HOMO Localization | Dimethyldithiocarbamate ([DMDC]⁻) | Primarily on the sulfur atoms |
| LUMO Localization | Triethylammonium ([TEA]⁺) | Associated with the ammonium group |
| Charge Distribution | Dimethyldithiocarbamate ([DMDC]⁻) | Negative charge delocalized over S-C-S moiety |
| Charge Distribution | Triethylammonium ([TEA]⁺) | Positive charge centered on the N-H group |
Detailed energetic studies of reaction pathways and transition states specifically involving Triethylammonium dimethyldithiocarbamate are not available in the reviewed scientific literature. Such studies would be valuable for understanding its decomposition mechanisms or its role in chemical reactions.
DFT calculations can provide theoretical predictions of various spectroscopic parameters, which can then be compared with experimental data for structural validation. ijcce.ac.ir
Infrared (IR) Spectroscopy: For the triethylammonium cation, characteristic vibrational peaks are observed for the N-H stretching in the range of 2660-2900 cm⁻¹. The C-H stretching vibrations typically appear in the region of 2900-3100 cm⁻¹. researchgate.net For the dimethyldithiocarbamate anion, key vibrational modes include the C-N stretching frequency (thioureide band) around 1470-1550 cm⁻¹ and the C-S stretching frequencies. chemrxiv.orgymerdigital.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. ijcce.ac.ir These calculations can help in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. ijcce.ac.ir The electronic transitions in dithiocarbamate compounds are typically π → π* and n → π* transitions within the NCS₂ chromophore.
Information regarding the excited-state properties and luminescence mechanisms of Triethylammonium dimethyldithiocarbamate is not available in the current body of scientific literature. DFT calculations could, in principle, be used to investigate these properties by exploring the potential energy surfaces of the excited states.
Molecular Dynamics (MD) Simulations
Investigation of Solution-Phase Behavior and Dynamics
While specific molecular dynamics (MD) simulation studies focused exclusively on triethylammonium dimethyldithiocarbamate are not extensively documented in publicly available literature, the behavior of similar ionic species in solution can be understood through established computational methodologies. MD simulations are a powerful tool for exploring the dynamic interactions of ions and molecules in a solvent environment.
For a system like triethylammonium dimethyldithiocarbamate in an aqueous solution, MD simulations would typically model the interactions between the triethylammonium cation ([TEA]H⁺), the dimethyldithiocarbamate anion (DMDC⁻), and the surrounding water molecules. These simulations can reveal key aspects of its solution-phase behavior:
Solvation Structure: The simulations can predict how water molecules arrange themselves around the cation and anion, forming solvation shells. The orientation of water molecules and the strength of the hydrogen bonds would be of particular interest.
Ion Pairing: A crucial aspect to investigate is the extent of ion pairing between the triethylammonium cation and the dimethyldithiocarbamate anion in solution. The potential of mean force (PMF) can be calculated to understand the thermodynamics of their association and dissociation.
Ab initio molecular dynamics (AIMD) simulations have been effectively used to understand the role of the tetraethylammonium (B1195904) (a closely related cation) in silicate (B1173343) condensation reactions, highlighting its role in coordinating with silicate structures. researchgate.net A similar approach for triethylammonium dimethyldithiocarbamate would provide a detailed picture of its dynamic interactions and influence on the surrounding solvent structure.
Understanding Intermolecular Interactions and Aggregation
The intermolecular interactions involving the triethylammonium and dimethyldithiocarbamate ions are critical in determining the compound's physical and chemical properties, including its aggregation behavior in solution. Computational studies on related systems provide a framework for understanding these interactions.
Key intermolecular forces at play include:
Ionic Interactions: The primary interaction is the electrostatic attraction between the positively charged triethylammonium cation and the negatively charged dimethyldithiocarbamate anion.
Hydrogen Bonding: The N-H proton of the triethylammonium cation can act as a hydrogen bond donor to the sulfur atoms of the dimethyldithiocarbamate anion.
Van der Waals Forces: These dispersion forces are significant, particularly due to the presence of the ethyl groups on the cation and the methyl groups on the anion.
Computational studies on lithium carbamates have shown that the aggregation state is dependent on both steric hindrance and the solvent. longdom.org For triethylammonium dimethyldithiocarbamate, aggregation in non-polar solvents would be more likely, driven by the strong ionic interactions. In polar solvents, solvation of the individual ions would compete with ion pairing and aggregation.
Molecular dynamics simulations of triethylammonium acetate (B1210297) have revealed a complex system where ionization is a partial process, and the resulting ionic pairs are embedded within a neutral, aggregated phase of acetic acid. mdpi.com This suggests that the solution behavior of triethylammonium dimethyldithiocarbamate could also be complex, with a potential for the formation of various aggregates beyond simple ion pairs.
Quantum Chemical Approaches to Bonding and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding, and reactivity of molecules. nih.gov For triethylammonium dimethyldithiocarbamate, these methods can provide a detailed understanding of the constituent ions and their interactions.
A typical quantum chemical investigation would involve:
Geometry Optimization: Determining the most stable three-dimensional structures of the triethylammonium cation, the dimethyldithiocarbamate anion, and their ion pair.
Vibrational Analysis: Calculating the vibrational frequencies to confirm that the optimized structures correspond to energy minima and to aid in the interpretation of experimental infrared and Raman spectra.
Electronic Structure Analysis: Examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
The table below summarizes typical parameters that would be calculated in a quantum chemical study of the dimethyldithiocarbamate anion.
| Computational Parameter | Description | Typical Focus of Investigation |
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | Planarity of the S₂CNC₂ core, C-N bond order. |
| Vibrational Frequencies | Frequencies corresponding to the normal modes of vibration. | Identification of characteristic C-N and C-S stretching frequencies. |
| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Charge localization on the sulfur and nitrogen atoms. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Prediction of reactivity and sites for electrophilic/nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical stability and electronic excitation energy. |
Chelation Mechanisms and Metal-Ligand Interactions
The dimethyldithiocarbamate anion is an excellent chelating agent, forming stable complexes with a wide range of metal ions. Quantum chemical methods are invaluable for understanding the nature of the metal-ligand bond in these complexes.
DFT calculations on various metal dithiocarbamate complexes have provided insights into:
Coordination Geometry: Predicting the preferred coordination geometry around the metal center (e.g., square planar, tetrahedral, octahedral). rsc.org
Bonding Analysis: Quantifying the covalent and electrostatic contributions to the metal-sulfur bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of these interactions. researchgate.net
Electronic Structure: Understanding how the electronic structure of the dimethyldithiocarbamate ligand is perturbed upon coordination to a metal. This includes changes in orbital energies and charge distribution.
The table below presents representative data from DFT calculations on a hypothetical first-row transition metal (M) complex with dimethyldithiocarbamate, [M(S₂CN(CH₃)₂)₂].
| Property | Calculated Value | Significance |
| M-S Bond Length (Å) | 2.2 - 2.4 | Indicates the strength of the metal-ligand bond. |
| S-M-S Bite Angle (°) | 75 - 80 | Characterizes the geometry of the chelate ring. |
| Charge on Metal Center (e) | +0.5 to +1.5 | Reflects the extent of charge transfer from the ligands to the metal. |
| HOMO-LUMO Gap (eV) | 2.0 - 3.5 | Relates to the electronic stability and color of the complex. |
These computational studies consistently show that the dithiocarbamate ligand coordinates to metal ions in a bidentate fashion through the two sulfur atoms. researchgate.net
Adsorption Behavior on Surfaces
The interaction of triethylammonium dimethyldithiocarbamate with surfaces is relevant in various applications, such as mineral flotation and surface modification. Computational modeling, particularly using molecular dynamics simulations, can elucidate the mechanisms of adsorption. princeton.edu
A computational study of the adsorption of this compound on a mineral surface (e.g., a metal sulfide) would involve:
Surface Modeling: Creating a realistic model of the mineral surface, including considerations of surface defects and hydroxylation.
Adsorption Simulation: Placing the triethylammonium and dimethyldithiocarbamate ions near the surface in a solvent environment and simulating their behavior over time.
Interaction Energy Calculation: Determining the binding energy of the ions to the surface to assess the strength of adsorption.
Analysis of Adsorption Configuration: Identifying the preferred orientation and binding sites of the ions on the surface.
Reactive force field (ReaxFF) molecular dynamics simulations have been used to study the adsorption and reactivity of molecules on silica (B1680970) surfaces, revealing that the nature of the interaction depends strongly on the surface properties. researchgate.net For triethylammonium dimethyldithiocarbamate, it is expected that the dimethyldithiocarbamate anion would be the primary adsorbing species on a positively charged or metal-rich surface, interacting through its sulfur atoms. The triethylammonium cation would likely remain in the solution phase or interact weakly with a negatively charged surface.
Fundamental Coordination Chemistry and Reaction Mechanisms
Coordination Modes and Ligand Behavior
Dithiocarbamate (B8719985) ligands, including dimethyldithiocarbamate (B2753861), exhibit a range of coordination modes, which dictate the structure and properties of the resulting metal complexes. sysrevpharm.org These binding modes—monodentate, bidentate chelating, and bidentate bridging—define the structural framework and, consequently, the physicochemical characteristics of the dithiocarbamate complexes. sysrevpharm.org
The most common coordination mode for dithiocarbamate ligands is as a symmetrical bidentate chelate, where both sulfur atoms bind to a single metal center. nih.govnih.gov This forms a stable four-membered ring, a characteristic feature of many dithiocarbamate complexes. e-journals.in The small "bite angle" of the dithiocarbamate moiety contributes to its effectiveness as a stabilizing chelating ligand. nih.gov
However, other coordination modes are also well-documented. nih.gov In anisobidentate coordination, both sulfur atoms still bind to the same metal center, but the metal-sulfur bond lengths are unequal. This asymmetry can arise from electronic or steric influences within the complex. nih.gov The monodentate mode, where only one sulfur atom coordinates to the metal, is also known. nih.govresearchgate.net The prevalence of bidentate chelation is often identified spectroscopically, for instance, by the presence of a single C-S stretching frequency in the infrared spectrum. tandfonline.com
| Coordination Mode | Description | Key Feature |
| Bidentate | Both sulfur atoms bind symmetrically to a single metal center. | Equal M-S bond lengths. |
| Anisobidentate | Both sulfur atoms bind to a single metal center, but asymmetrically. | Unequal M-S bond lengths. |
| Monodentate | Only one sulfur atom binds to the metal center. | One S atom is uncoordinated. |
Beyond chelating a single metal ion, dithiocarbamate ligands can act as bridging units connecting two or more metal centers, leading to the formation of di- or polymetallic complexes. sysrevpharm.orgnih.gov This bridging can occur in several ways. For instance, a dithiocarbamate ligand can chelate one metal atom while simultaneously using one of its sulfur atoms to bridge to an adjacent metal atom. mdpi.com In other structures, the ligand may form a single bond to each of two different metal atoms. mdpi.com
Polyfunctional dithiocarbamates, which contain two or more NCS₂⁻ groups within a single molecule, are inherently bridging ligands. mdpi.com These ligands are instrumental in the rational design and synthesis of polymetallic arrays, with structures ranging from simple dinuclear complexes to large, multi-nuclear clusters. mdpi.com An example is seen in a zinc(II) complex where the dithiocarbamate ligand is both chelating and bridging, forming an eight-membered ring structure. researchgate.net
The coordination geometry of metal dithiocarbamate complexes is governed by a combination of steric and electronic factors. nih.goveurjchem.com Dithiocarbamates are generally considered planar and sterically non-demanding ligands. nih.gov However, the nature of the organic substituents on the nitrogen atom can be modified to tune the ligand's electronic properties and introduce steric bulk. nih.goveurjchem.com
Electronic Factors : The electronic properties of the NR₂ group influence the electron-donating ability of the sulfur atoms. tandfonline.com The delocalization of the nitrogen lone pair onto the sulfur atoms (the thioureide resonance form) is a key factor in the ligand's ability to stabilize metals in various oxidation states. nih.gov This pi-donation results in a partial double bond character for the C-N bond. wikipedia.org
Steric Factors : Increasing the steric bulk of the substituents on the nitrogen atom can influence the supramolecular structure of the complexes. researchgate.net For example, computational studies on mercury(II) bis(dithiocarbamate) complexes showed that smaller substituents (ethyl) allow for dimer formation through bridging interactions, while larger groups (cyclohexyl) preclude such interactions due to steric hindrance. researchgate.net The coordination geometry around the metal center, such as tetrahedral or square planar, can also be influenced by the ligand environment and the electronic configuration of the metal ion. nih.govrsc.org
Ligand Exchange Reactions in Solution and on Surfaces
Ligand exchange is a fundamental reaction in coordination chemistry, and dithiocarbamates participate in these processes both in solution and at interfaces, such as on the surface of nanocrystals. rsc.orgplu.edu
The exchange of native ligands on colloidal nanocrystal surfaces with dithiocarbamates is a strategy used to modify their optical and electronic properties. plu.edufigshare.comfigshare.com However, the mechanism is not a simple substitution. Studies involving the ligand exchange between amine-capped Cadmium Selenide (CdSe) nanocrystals and phenyldithiocarbamate salts, specifically using the triethylammonium (B8662869) cation, have revealed a complex decomposition-driven process. plu.edufigshare.comfigshare.com
In this system, the triethylammonium cation acts as a Brønsted acid, donating a proton to the dithiocarbamate ligand. plu.edufigshare.comfigshare.com This protonation is a key step that initiates the decomposition of the dithiocarbamate anion into products such as 3,5-dimethylaniline (B87155) and carbon disulfide. plu.edufigshare.comfigshare.com Subsequently, it is the decomposition product, 3,5-dimethylaniline, that chemically binds to the CdSe nanocrystal surface, not the intact dithiocarbamate ligand. plu.edufigshare.com This demonstrates that the ligand exchange process is a dynamic system involving multiple molecular species and reaction pathways. plu.edufigshare.com
| Step | Description | Reactants | Products |
| 1. Protonation | The triethylammonium cation donates a proton to the dithiocarbamate anion. | Triethylammonium, Dithiocarbamate | Protonated Dithiocarbamate, Triethylamine (B128534) |
| 2. Decomposition | The protonated dithiocarbamate is unstable and decomposes. | Protonated Dithiocarbamate | Aniline (B41778) derivative, Carbon Disulfide |
| 3. Surface Binding | A decomposition product binds to the nanocrystal surface. | Aniline derivative, CdSe Nanocrystal | Surface-bound Aniline on CdSe |
Several factors influence the efficiency of ligand exchange and the nature of the final surface-bound species.
Solvent : The solvent plays a critical role in the reaction kinetics. The decomposition of triethylammonium 3,5-dimethylphenyldithiocarbamate was found to be three times faster in methanol (B129727) than in chloroform, indicating that polar protic solvents can facilitate the protonation and subsequent decomposition steps. plu.edu
Ligand Stability : The intrinsic stability of the dithiocarbamate ligand is paramount. As shown in the mechanism above, the decomposition of the ligand itself dictates the final product. plu.edufigshare.com If the ligand is prone to decomposition under the reaction conditions, the intended surface functionalization with the intact ligand will not occur.
Equilibrium in Solution : In solution, ligand exchange can lead to a mixture of species. The simple addition of two different dithiocarbamate salts to a metal ion does not necessarily lead to a clean formation of a mixed-ligand complex. rsc.org Instead, a statistical mixture of the two homoleptic complexes and the heteroleptic complex often forms in solution due to rapid ligand exchange, even if one species can be selectively crystallized. rsc.org
Chemical Stability and Decomposition Pathways
The chemical stability of triethylammonium dimethyldithiocarbamate is a critical aspect of its chemistry, influencing its storage, handling, and reactivity. This section delves into the mechanisms of its decomposition under various conditions, including acid-catalyzed, solution-state, and thermal degradation pathways.
Acid-Catalyzed Decomposition Mechanisms of Triethylammonium Dithiocarbamates
The decomposition of dithiocarbamates in acidic conditions is a well-documented process. For triethylammonium dithiocarbamates, the primary degradation route in an acidic medium is acid-catalyzed hydrolysis. This process is initiated by the protonation of the dithiocarbamate anion.
(CH₃)₂NCS₂⁻ + H⁺ ⇌ (CH₃)₂NCS₂H (CH₃)₂NCS₂H → CS₂ + (CH₃)₂NH
The rate of this decomposition is dependent on several factors, including the pH of the solution. Generally, the decomposition is faster under more acidic conditions. nih.gov The stability of dialkyldithiocarbamates, such as the dimethyldithiocarbamate anion in this compound, is higher in alkaline media. nih.gov The half-life of dimethyldithiocarbamates at 25°C can vary significantly, from a couple of hours to several days, depending on factors like pH and the surrounding environmental matrix. nih.gov
Studies on various dithiocarbamates have shown that the decomposition can proceed through a zwitterionic intermediate, following the protonation of the nitrogen atom. nih.gov The subsequent C-N bond cleavage is a key step in the decomposition process. For aryldithiocarbamates, the rate of decomposition of the dithiocarbamic acid species is significantly faster than that of alkyldithiocarbamates. researchgate.net
Role of Counter-Cations in Solution Stability
The nature of the counter-cation can play a significant role in the solution stability of dithiocarbamates. While triethylammonium is a non-metallic, organic cation, much of the research on dithiocarbamate stability focuses on the effects of metal cations.
Metal ions have a strong tendency to form complexes with dithiocarbamate anions. researchgate.net The formation of these metal-dithiocarbamate complexes can significantly retard the rate of hydrolysis. researchgate.net This increased stability is attributed to the chelation of the dithiocarbamate ligand to the metal center, which stabilizes the dithiocarbamate moiety and makes it less susceptible to acid-catalyzed decomposition.
Among various metal ions, copper(II) has been found to have a particularly significant impact on retarding the hydrolysis of dithiocarbamates under environmental conditions. researchgate.net The stability of these metal complexes is influenced by the pH, the type and concentration of the metal ions, and the ligand-to-metal ratio. researchgate.net
In the context of triethylammonium dimethyldithiocarbamate, the triethylammonium cation does not form coordination complexes in the same manner as metal ions. Therefore, its role in stabilizing the dimethyldithiocarbamate anion in solution is primarily through its function as a counter-ion in the salt. The inherent stability of the dimethyldithiocarbamate anion in a given solvent system will be the predominant factor, with the understanding that the presence of adventitious metal ions could lead to the formation of more stable metal-dithiocarbamate complexes.
| Cation Type | Interaction with Dithiocarbamate | Effect on Stability |
| Metal Cations (e.g., Cu²⁺, Zn²⁺) | Formation of coordination complexes | Increases stability by retarding hydrolysis |
| Organic Cations (e.g., Triethylammonium) | Ionic association | Primarily acts as a counter-ion; does not form strong stabilizing complexes |
Thermal Degradation Processes of Dithiocarbamate Complexes
The thermal degradation of dithiocarbamate complexes has been extensively studied, particularly for transition metal complexes. While the specific degradation pathway for triethylammonium dimethyldithiocarbamate is not detailed in the provided search results, the general principles of thermal decomposition of dithiocarbamate compounds can be discussed.
Thermal analysis of metal dithiocarbamate complexes, often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), reveals that decomposition typically occurs in multiple stages. researchgate.netmssm.edunih.gov The end products of the thermal decomposition of metal dithiocarbamate complexes are often metal sulfides or metal oxides, depending on the atmosphere in which the decomposition is carried out. researchgate.net For instance, the thermal decomposition of copper(II) dithiocarbamate complexes can initially form copper(I) sulfide (B99878) (CuS), which can then be converted to copper sulfate (B86663) (CuSO₄) and finally to copper(II) oxide (CuO) in the presence of air. researchgate.net
The decomposition of zinc bis(dimethyldithiocarbamate) complexes with primary alkylamines proceeds via an amine exchange reaction, leading to the formation of N-alkyl-N',N'-dimethylthiourea, the dimethylammonium salt of dimethyldithiocarbamic acid, and zinc sulfide as major products. kglmeridian.com This indicates that the organic components of the dithiocarbamate ligand also undergo transformation during thermal degradation.
The temperatures at which these decomposition steps occur vary depending on the specific metal and the organic substituents on the dithiocarbamate ligand.
| Complex Type | Decomposition Stages | Final Products (Typical) |
| Transition Metal Dithiocarbamates | Often multi-stage | Metal Sulfides, Metal Oxides |
| Zinc Dithiocarbamate-Amine Adducts | Amine exchange followed by decomposition | Thiourea derivatives, Zinc Sulfide |
Comparative Analysis with Related 1,1-Dithiolate Anions (e.g., Dithiocarbimates)
Dithiocarbamates belong to a broader class of 1,1-dithiolate anions. A comparative analysis with closely related ligands, such as dithiocarbimates, provides insight into the subtle electronic and structural differences that influence their coordination chemistry.
Dithiocarbamates are mono-anions with the general formula [R₂NCS₂]⁻. In contrast, dithiocarbimates are di-anions with the formula [(R)C=NCS₂]²⁻. mdpi.com A key distinction between these two ligands is the presence of a single N-bound substituent in dithiocarbimates and a consequently higher formal negative charge on the sulfur atoms. mdpi.com
Despite this difference in charge, the coordination chemistry of dithiocarbimates is largely dominated by an S,S-chelating mode, similar to dithiocarbamates. mdpi.com When structural comparisons are possible, the motifs adopted by metal dithiocarbimate complexes are very similar to their dithiocarbamate counterparts. mdpi.com There are typically only small and non-systematic variations in the metal-sulfur (M-S) bond lengths between analogous dithiocarbamate and dithiocarbimate complexes. mdpi.com
Other related 1,1-dithiolate anions include xanthates (ROCS₂⁻) and dithiocarboxylates (RCS₂⁻). wikipedia.org Dithiocarbamates are considered to have enhanced basicity at the sulfur centers compared to dithiocarboxylates, which is attributed to the π-donor properties of the amino substituent. wikipedia.org This is represented by a zwitterionic resonance structure where a positive charge resides on the nitrogen and negative charges are on the sulfur atoms. wikipedia.org This π-bonding character also results in a partial double bond character for the C-N bond. wikipedia.org
The infrared spectra of dithiocarbimate complexes show a characteristic ν(C=NR) stretch in the range of 1310–1690 cm⁻¹. mdpi.com For comparison, dithiocarbamate complexes exhibit characteristic ν(C–N) and ν(C–S) bands in the ranges of 1500–1400 cm⁻¹ and 1090–950 cm⁻¹, respectively. mdpi.com
| Ligand | General Formula | Charge | Key Structural Feature |
| Dithiocarbamate | [R₂NCS₂]⁻ | -1 | Two N-bound substituents |
| Dithiocarbimate | [(R)C=NCS₂]²⁻ | -2 | One N-bound substituent |
| Xanthate | [ROCS₂]⁻ | -1 | Oxygen atom bonded to the carbon |
| Dithiocarboxylate | [RCS₂]⁻ | -1 | Carbon atom bonded to the carbon |
Advanced Research Applications in Materials Science and Chemical Methodologies
Precursor Chemistry for Functional Inorganic Materials
Dithiocarbamate (B8719985) complexes, including those with a triethylammonium (B8662869) cation, are extensively used as single-source precursors (SSPs). cncb.ac.cnacs.org An SSP is a molecule that contains all the necessary elements for the target material, which simplifies stoichiometry control and often allows for lower-temperature synthesis routes. acs.orgresearchgate.net The thermal decomposition of these well-defined molecular species, either in solution or in the vapor phase, leads to the formation of high-purity nanostructured metal sulfides. cncb.ac.cnresearchgate.net
Fabrication of Metal Sulfide (B99878) Nanomaterials (e.g., ZnS, NiS) from Dithiocarbamate Precursors
The synthesis of binary metal sulfides such as Zinc Sulfide (ZnS) and Nickel Sulfide (NiS) is a prominent application of dithiocarbamate precursors. rsc.orgrsc.org Zinc dithiocarbamate complexes are widely employed for the controlled synthesis of various ZnS nanoparticle modifications. rsc.org For instance, the decomposition of zinc di(isobutyl)dithiocarbamate in oleylamine (B85491) has been shown to produce high-aspect-ratio wurtzite (a crystal structure of ZnS) nanowires. rsc.org The mechanism often involves the formation of intermediate species, with the coordinating solvent playing a crucial role in the decomposition pathway and subsequent nanoparticle formation. rsc.org
Similarly, nickel bis(dithiocarbamate) complexes serve as effective SSPs for creating nanoparticulate nickel sulfides. rsc.org Research has demonstrated that by carefully controlling reaction conditions like temperature and precursor concentration, different phases of NiS can be selectively synthesized. For example, decomposing a nickel dithiocarbamate in oleylamine at low temperatures (150 °C) yields pure α-NiS, while higher temperatures (280 °C) can produce pure β-NiS. rsc.org Furthermore, at specific concentrations, metastable phases like NiS₂ can be formed. rsc.org This high degree of control over the resulting crystal phase is critical for tailoring the material's properties for specific applications. nih.gov
Applications in Chemical Vapor Deposition (CVD)
Dithiocarbamate complexes are valued as precursors in Chemical Vapor Deposition (CVD) techniques, particularly Aerosol-Assisted CVD (AACVD). acs.orgnih.govresearchgate.net Their volatility and ability to decompose cleanly make them suitable for depositing thin films of metal sulfides. researchgate.net In AACVD, a solution of the dithiocarbamate precursor is aerosolized and transported into a heated reactor, where it decomposes on a substrate to form a thin film. nih.govmanchester.ac.uk This method has been successfully used to deposit thin films of SnS from organotin dithiocarbamates and MoS₂ from molybdenum dithiocarbamate complexes. acs.orgnih.gov The technique is advantageous as it can utilize precursors with lower volatility that are soluble in appropriate solvents. nih.gov
Development of Materials with Controlled Morphology and Structure
A key advantage of using dithiocarbamate precursors is the ability to control the morphology (shape and size) and crystal structure of the resulting nanomaterials. acs.orgrsc.org This control is exerted by modifying several reaction parameters:
Temperature and Concentration: As seen with NiS, adjusting the decomposition temperature and precursor concentration can selectively produce different crystalline phases and influence particle size. rsc.org
Capping Agents and Solvents: The choice of solvent and the presence of capping agents like hexadecylamine (B48584) (HDA) or tri-n-octylphosphine oxide (TOPO) can dramatically influence the final morphology. For example, using HDA as a capping agent with a cadmium dithiocarbamate precursor resulted in elongated CdS nanostructures such as rods and pods, while using TOPO produced spherical nanoparticles. scispace.comresearchgate.net The solvent can also play a direct role in the decomposition mechanism through processes like amide exchange. ucl.ac.uk
Precursor Ligand Structure: The organic groups on the dithiocarbamate ligand itself can be modified to tune the decomposition properties and influence the growth of the nanoparticles, allowing for the synthesis of non-spherical morphologies. mdpi.com
| Target Material | Precursor Type | Key Control Parameter | Resulting Morphology/Phase | Reference |
|---|---|---|---|---|
| ZnS | Zinc di(isobutyl)dithiocarbamate | Coordinating Solvent (Oleylamine) | Wurtzite Nanowires | rsc.org |
| NiS | Nickel di(isobutyl)dithiocarbamate | Temperature (150°C vs. 280°C) | α-NiS vs. β-NiS | rsc.org |
| NiS | Nickel di(isobutyl)dithiocarbamate | Concentration (20 mM) | Metastable NiS₂ | rsc.org |
| CdS | Cadmium dithiocarbamates | Capping Agent (HDA vs. TOPO) | Rods/Bipods vs. Spherical | scispace.comresearchgate.net |
| SnS | Organotin dithiocarbamates | AACVD Temperature (400-530°C) | Orthorhombic Thin Films | acs.org |
Surface Science and Nanocrystal Engineering
Modulation of Nanocrystal Optical and Electronic Properties through Ligand Modification
Exchanging the native, often long-chain, insulating ligands on colloidal nanocrystals with dithiocarbamates can profoundly alter their properties. Research on cadmium selenide (CdSe) nanocrystals has shown that treatment with phenyldithiocarbamate salts, such as triethylammonium 3,5-dimethyldithiocarbamate, leads to significant changes. plu.edufigshare.com Specifically, this ligand exchange is known to cause a red-shift in the absorption spectrum and substantially improve the electrical conductivity of nanocrystal films. plu.eduresearchgate.net
Interestingly, studies have revealed that the phenyldithiocarbamate salt can decompose during the ligand exchange process. The triethylammonium cation can act as an acid, protonating the dithiocarbamate anion, which then breaks down into products like 3,5-dimethylaniline (B87155) and carbon disulfide. plu.edufigshare.com While some decomposition products have minimal interaction with the nanocrystal, the aniline (B41778) derivative can chemically bind to the surface, highlighting the complex chemical dynamics at play. plu.edu Dithiocarbamates have also been shown to provide superior electrical contact to metals compared to commonly used thiols, reducing the charge injection barrier at the metal-molecule interface. nih.gov
Engineering of Nanocrystal Surface Chemistry for Device Applications
The ability to tune electronic properties through dithiocarbamate ligand modification is directly applicable to improving the performance of electronic devices. plu.edu For nanocrystals to be incorporated into devices like transistors or photodetectors, the insulating native ligands must be replaced to allow for efficient charge transport between adjacent nanocrystals. hku.hkresearchgate.net
The enhanced conductivity observed in phenyldithiocarbamate-treated nanocrystal films is a direct result of better electronic coupling between the nanocrystals. plu.edunih.gov Dithiocarbamate-based molecular junctions have demonstrated conductances two orders of magnitude higher than equivalent junctions made with thiols. nih.gov This robust electrical connection, combined with greater thermal stability, makes dithiocarbamates a superior choice for creating stable, high-performance organic-based electronic circuits and devices. nih.gov By engineering the surface chemistry in this way, nanocrystal-based thin films can be transformed from highly resistive materials into functional semiconducting layers suitable for a new class of solution-processed electronic devices. hku.hk
| Nanocrystal System | Ligand | Observed Effect on Optical Properties | Observed Effect on Electronic Properties | Implication for Devices |
|---|---|---|---|---|
| CdSe | Triethylammonium 3,5-dimethyldithiocarbamate | Red-shift in absorption spectrum | Improved film conductivity | Enhanced charge transport for transistors and photovoltaics |
| Oligophenylene Monolayers on Au | Terphenyl-dithiocarbamate | N/A | Conductance 100x higher than thiol-based junctions | Lower contact resistance and improved stability for molecular electronics |
| Noble Metals (Au, Ag, Cu) | N,N-dialkyl dithiocarbamates | N/A | Lowers the metal work function significantly | Improved charge extraction/injection in organic electronic devices |
Catalysis and Organic Synthetic Methodologies
The dimethyldithiocarbamate (B2753861) anion, a key component of Triethylammonium dimethyldithiocarbamate, is a versatile ligand in the field of catalysis and a valuable building block in organic synthesis. Its utility stems from its strong chelating ability with a wide array of transition metals, influencing the reactivity and stability of catalytic species.
Dithiocarbamates as Ligands in Homogeneous and Heterogeneous Catalysis
Dithiocarbamates, including the dimethyldithiocarbamate anion, are recognized as highly versatile ligands in both homogeneous and heterogeneous catalysis. nih.govmdpi.comnih.gov Their robust coordination to metal centers through two sulfur donor atoms allows for the formation of stable metal complexes. nih.gov This chelation can stabilize various oxidation states of metals, a crucial aspect for many catalytic cycles. nih.gov
In homogeneous catalysis , dithiocarbamate ligands can modify the electronic and steric environment of a metal catalyst, thereby tuning its activity and selectivity for specific organic transformations. The nature of the substituents on the nitrogen atom of the dithiocarbamate can influence the ligand's electronic properties and, consequently, the catalytic performance of the metal complex.
In heterogeneous catalysis , dithiocarbamate-functionalized materials, such as core/shell nanostructures, have been employed as catalysts. For instance, magnetic dithiocarbamate deposited on gold has been used to catalyze the synthesis of propargyl amines. nih.govencyclopedia.pub The dithiocarbamate moiety in these systems plays a critical role in anchoring the catalytically active metal species to the solid support, facilitating catalyst recovery and reuse.
The coordination modes of dithiocarbamate ligands can vary, acting as bidentate or monodentate ligands, which adds another layer of versatility to their application in designing catalysts. nih.govencyclopedia.pubresearchgate.net
Development of Catalytic Systems for Specific Transformations
The development of catalytic systems based on dithiocarbamate ligands has been an active area of research. These systems have been tailored for a variety of specific organic transformations. One notable example is their application in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgwikipedia.orgresearchgate.netnih.gov While specific studies focusing solely on Triethylammonium dimethyldithiocarbamate are limited, the broader class of dithiocarbamate metal complexes has been explored for such catalytic applications.
For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.netnih.govrsc.org The efficiency of these reactions can be influenced by the ligands coordinated to the palladium center. Dithiocarbamate ligands can modulate the reactivity of the palladium catalyst, impacting the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org
Furthermore, dithiocarbamate complexes of ruthenium have been investigated for their catalytic activity. The dithiocarbamate ligands in these complexes can promote the displacement of other ligands to generate the active catalytic species. mdpi.com
Catalytic Applications of Dithiocarbamate-Metal Complexes
| Catalytic Transformation | Metal Center | Role of Dithiocarbamate Ligand |
| A³ Coupling Reaction (synthesis of propargyl amines) | Gold (on magnetic support) | Anchoring and stabilizing the catalytic species. nih.govencyclopedia.pub |
| Cross-Coupling Reactions | Palladium, Ruthenium | Modulating electronic and steric properties of the metal center. mdpi.comchemrxiv.orgrsc.org |
Application in Organic Synthesis as Reagents or Intermediates
Beyond their role in catalysis, dithiocarbamates serve as valuable reagents and intermediates in organic synthesis. nih.govresearchgate.net They can be used as precursors for the synthesis of other important organic molecules. nih.gov For example, dithiocarbamates have been utilized in the synthesis of thioureas, a reaction that avoids the use of toxic reagents like hydrogen sulfide. nih.gov
The reactivity of the dithiocarbamate group allows for its transformation into other functional groups. They have been employed in radical cyclization reactions to form lactams containing a dithiocarbamate functional group. researchgate.net Additionally, diethyldithiocarbamate has been used in the synthesis of the natural product (±)-ferrugine. nih.gov
The synthesis of dithiocarbamates themselves is often a straightforward one-pot reaction involving an amine, carbon disulfide, and an alkyl halide, making them readily accessible starting materials. researchgate.net Triethylamine (B128534) is often used as a base in the synthesis of dithiocarbamate salts. researchgate.net
Examples of Dithiocarbamates as Intermediates in Organic Synthesis
| Synthetic Target | Role of Dithiocarbamate |
| Thioureas | Starting material, avoiding toxic reagents. nih.gov |
| Dithiocarbamate-functionalized lactams | Participant in group transfer radical cyclization. researchgate.net |
| (±)-Ferrugine | Precursor in a thermal elimination reaction. nih.gov |
| gem-bis(dithiocarbamates) | Formed from in situ generated dithiocarbamate salt. researchgate.net |
Analytical Chemistry and Separation Science
The strong metal-chelating properties of the dimethyldithiocarbamate anion are leveraged in analytical chemistry for the determination and separation of metal ions.
Metal Chelation for Analytical Determination and Separation
Dithiocarbamates are effective chelating agents for a wide range of metal ions, forming stable and often colored complexes. nih.gov This property is the basis for their use in various analytical techniques for the quantification and separation of metals. researchgate.netenpress-publisher.comacs.orgresearchgate.net
The formation of metal-dithiocarbamate complexes can be monitored spectrophotometrically, providing a method for the determination of metal ion concentrations. nih.gov For instance, the interaction of diethyldithiocarbamate with copper(II) ions can be detected using surface-enhanced Raman scattering (SERS), allowing for selective quantification even in the presence of other metal ions. nih.gov
In separation science, dithiocarbamates are used to pre-concentrate trace metals from various matrices before their determination by techniques such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). waterspecialists.biz The formation of insoluble metal-dithiocarbamate chelates allows for their separation from the sample matrix by precipitation or solid-phase extraction. researchgate.netenpress-publisher.comwaterspecialists.biz Sodium dimethyldithiocarbamate, for example, is widely used for the precipitation of heavy metals in industrial wastewater treatment. waterspecialists.bizmade-in-china.comepa.gov
Analytical Techniques Utilizing Dithiocarbamate Chelation
| Analytical Technique | Application | Principle |
| Spectrophotometry | Quantification of metal ions | Formation of colored metal-dithiocarbamate complexes. nih.gov |
| Surface-Enhanced Raman Scattering (SERS) | Selective detection of metal ions (e.g., Cu²⁺) | Vibrational spectral changes of the dithiocarbamate ligand upon complexation. nih.gov |
| Solid-Phase Extraction | Pre-concentration and separation of metal ions | Adsorption of metal-dithiocarbamate chelates on a solid support. researchgate.netwaterspecialists.biz |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of metal ions | Formation of metal-dithiocarbamate complexes to enhance separation and detection. encyclopedia.pub |
Use in Chromatographic Purification Techniques (e.g., Palladium Scavenging in RNA Synthesis)
The strong affinity of dithiocarbamates for certain metals, particularly palladium, makes them useful as scavengers in chromatographic purification. silicycle.combiotage.combiotage.comphosphonics.comresearchgate.net Palladium catalysts are extensively used in organic synthesis, including in the synthesis of oligonucleotides (RNA and DNA). researchgate.netnih.govrsc.org However, residual palladium in the final product, especially in pharmaceuticals, is highly undesirable and strictly regulated.
Thiol-based scavengers, a class of compounds that includes dithiocarbamates, are effective in removing residual palladium from reaction mixtures. silicycle.comresearchgate.net These scavengers can be immobilized on solid supports, such as silica (B1680970) gel, and used in a flow-through system or in a batch process to capture the palladium. biotage.comphosphonics.com The strong coordination of the dithiocarbamate to the palladium facilitates its removal from the product solution.
Development of Stimuli-Responsive Materials
Stimuli-responsive materials, which undergo changes in their properties in response to external stimuli, are at the forefront of materials science. Dithiocarbamate complexes, owing to their unique electronic and structural characteristics, have emerged as promising candidates for the development of such "smart" materials.
Mechanochromic and Solvent-Induced Luminescence in Dithiocarbamate Complexes
Certain dithiocarbamate complexes have been found to exhibit mechanochromic and solvent-induced luminescence, properties that allow them to change their light-emitting characteristics upon mechanical grinding or exposure to different solvents. This behavior is often associated with alterations in the intermolecular interactions, such as Pt(II)···Pt(II) contacts in platinum(II) complexes, within the solid state. acs.org
For instance, studies on luminescent Pt(II) complexes containing dithiocarbamate ligands have demonstrated that grinding can induce a red shift in their luminescence. acs.org One particular complex showed a notable red shift from 558 nm to 603 nm upon grinding. acs.org The reversibility of this mechanochromic behavior has also been examined, with the original luminescence being restored upon exposure to various solvents. acs.org However, in some cases, such as with nitrobenzene, the luminescence can be almost entirely quenched. acs.org
Similarly, solvent-induced luminescence has been observed in dinuclear gold(I) dithiocarbamate compounds. acs.orgnih.govacs.org The luminescence of these compounds can be triggered or altered by the solvation of the solid material or by dissolving it in a solvent. acs.org This phenomenon is linked to structural changes in the solid state and the presence of aurophilic (Au(I)···Au(I)) interactions. acs.org The luminescence of these gold(I) dithiocarbamate solvates can span a range of wavelengths, for example, from 546 nm to 602 nm, depending on the solvent present in the crystal lattice. acs.org The relationship between the intermolecular Au(I)···Au(I) contact distances and the resulting luminescence energies has been a subject of detailed investigation. nih.govacs.org
Table 1: Examples of Mechanochromic and Solvent-Induced Luminescence in Dithiocarbamate Complexes
| Compound Type | Stimulus | Observed Change | Reference |
|---|---|---|---|
| Platinum(II) Dithiocarbamate Complex | Grinding | Red shift in luminescence (e.g., 558 nm to 603 nm) | acs.org |
| Platinum(II) Dithiocarbamate Complex | Exposure to Solvents | Reversible shift in luminescence | acs.org |
| Dinuclear Gold(I) Dithiocarbamate | Solvation/Dissolution | Triggering or alteration of luminescence | acs.org |
| Dinuclear Gold(I) Dithiocarbamate Solvates | Change in Solvent | Variation in luminescence wavelength (e.g., 546 nm to 602 nm) | acs.org |
Supramolecular Assembly and Coordination Polymers with Tunable Properties
Dithiocarbamates are versatile ligands that can be utilized in the construction of supramolecular assemblies and coordination polymers. nih.govmdpi.com These structures are formed through the self-assembly of molecular components, often involving metal ions, and can possess properties that are tunable based on their composition and structure.
The ability of dithiocarbamates to chelate with a wide range of transition metals makes them excellent building blocks for coordination chemistry. nih.gov This has led to their application as structural motifs in supramolecular chemistry when complexed with transition metal ions. nih.gov For example, copper dithiocarbamates have been used to create nanoscale copper sulfides with controlled phase, particle size, and morphology, leading to materials with tunable physical properties. mdpi.com Furthermore, mixed-valence Cu(I)-Cu(II) dithiocarbamate coordination polymers are known to exhibit interesting physical properties, such as small band gaps. mdpi.com
The synthesis of these coordination compounds often involves a simple metathesis reaction between a metal salt and a dithiocarbamate salt. researchgate.net The resulting complexes can have diverse geometries, including octahedral, square planar, or tetrahedral, depending on the metal ion involved. nih.gov The properties of these materials can be further tuned by modifying the substituents on the dithiocarbamate ligand, which can alter the stereo-electronic properties of the resulting complex.
Corrosion Inhibition Studies
The protection of metals from corrosion is a significant challenge in many industries. Dithiocarbamate derivatives have been extensively studied and have shown considerable promise as effective corrosion inhibitors for various metals and alloys.
Exploration of Dithiocarbamate Derivatives as Corrosion Inhibitors
A variety of dithiocarbamate derivatives have been investigated for their corrosion inhibition properties. These compounds are effective because they contain heteroatoms such as sulfur and nitrogen, which have lone pairs of electrons that can coordinate with metal surfaces. This interaction leads to the formation of a protective film that hinders the corrosion process.
For instance, cerium/tetraethylenepentamine dithiocarbamate complex has been shown to be an effective corrosion inhibitor for AA2024-T3 aluminum alloy in a 3.5% NaCl medium. wikipedia.org The inhibition efficiency of this complex was found to increase with immersion time, reaching up to 96.80% after 120 hours. wikipedia.org This inhibitor acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. wikipedia.org
Similarly, ammonium (B1175870) (2,4-dimethylphenyl)-dithiocarbamate has been identified as a highly efficient corrosion inhibitor for mild steel in a 1 M HCl solution. sci-hub.sersc.org This inhibitor is believed to adsorb on the steel surface through both physical and chemical means, with the methyl-functionalized benzene (B151609) ring providing a hydrophobic layer that repels the corrosive aqueous environment. sci-hub.sersc.org
Table 2: Corrosion Inhibition Efficiency of Select Dithiocarbamate Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Cerium/tetraethylenepentamine dithiocarbamate | AA2024-T3 Al alloy | 3.5% NaCl | 96.80 | wikipedia.org |
| Ammonium (2,4-dimethylphenyl)-dithiocarbamate | Mild Steel | 1 M HCl | High | sci-hub.sersc.org |
Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Isotherm)
The mechanism by which dithiocarbamate derivatives inhibit corrosion is primarily through adsorption onto the metal surface. This adsorption process can often be described by various adsorption isotherms, with the Langmuir isotherm being frequently applicable. The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface.
The adsorption of these inhibitors involves the interaction of the electron-rich centers of the dithiocarbamate molecule (specifically the sulfur and nitrogen atoms) with the vacant d-orbitals of the metal atoms. This can lead to both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The formation of this protective layer acts as a barrier, preventing the corrosive species from reaching the metal surface.
Studies have shown that the adsorption of various dithiocarbamate inhibitors on metal surfaces, such as bronze and mild steel, follows the Langmuir adsorption isotherm. This indicates a strong interaction between the inhibitor molecules and the metal surface, leading to the formation of a stable protective film.
The effectiveness of these inhibitors is also influenced by their molecular structure. The presence of electron-donating groups can enhance the electron density at the adsorption centers, leading to stronger coordination with the metal and improved inhibition efficiency.
Q & A
Basic: What are the recommended methods for synthesizing triethylammonium dimethyldithiocarbamate, and how can purity be optimized?
Methodological Answer:
- Synthesis Route : React dimethyldithiocarbamic acid with triethylamine in a polar solvent (e.g., water or ethanol) under controlled pH (neutral to slightly basic). The reaction typically proceeds via acid-base neutralization, yielding the triethylammonium salt .
- Purification : Post-synthesis, wash the product multiple times with water to remove excess triethylamine or byproducts (e.g., chloride salts), as demonstrated in analogous ammonium salt syntheses .
- Quality Control : Use elemental analysis (C, H, N, S) to verify stoichiometry and ICP-MS to detect trace metal impurities, especially if the compound is intended for coordination chemistry applications .
Basic: What characterization techniques are essential for confirming the structural integrity of triethylammonium dimethyldithiocarbamate?
Methodological Answer:
- Spectroscopy :
- IR Spectroscopy : Identify characteristic S–S (≈450 cm⁻¹) and C–N (≈1500 cm⁻¹) stretching modes. Compare with triethylammonium salts (e.g., hydrogen-bonding patterns in IR, as seen in triethylammonium bisulfate studies) .
- NMR : Use and NMR to confirm the presence of triethylammonium protons (δ ≈1.2–3.1 ppm) and dithiocarbamate carbons (δ ≈160–180 ppm) .
- Thermal Analysis : TGA-DSC to assess decomposition temperatures and stability under heating, critical for applications in polymer stabilization or catalysis .
Basic: How does triethylammonium dimethyldithiocarbamate function as a chelating agent, and which metals exhibit optimal binding affinity?
Methodological Answer:
- Mechanism : The dithiocarbamate group (–SC–N–) acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Ni, Co) via sulfur coordination. The triethylammonium counterion enhances solubility in aqueous or polar media .
- Metal Selectivity :
- Cobalt/Nickel Recovery : Demonstrated in hydrometallurgical leaching studies, where dimethyldithiocarbamates selectively bind Co(II) and Ni(II) over Mn(II) at pH 4–6 .
- Analytical Chemistry : Use ICP-OES with dithiocarbamate chelation to pre-concentrate heavy metals (e.g., Pb, Cd) from environmental samples .
Advanced: What are the key considerations for designing experiments involving triethylammonium dimethyldithiocarbamate in coordination chemistry?
Methodological Answer:
- Ligand Displacement Studies : Monitor ligand-exchange kinetics using UV-Vis spectroscopy (e.g., substitution with phosphines or sulfoxides in Pt(II) complexes, as in Pt-DMSO carboxylate syntheses) .
- Redox Activity : Electrochemical analysis (cyclic voltammetry) to assess metal-ligand redox behavior, particularly for catalytic applications .
- Crystallography : X-ray diffraction to resolve metal coordination geometry. Note that hydrogen bonding in triethylammonium salts may influence crystal packing .
Advanced: How does the hydrogen-bonding network of triethylammonium dimethyldithiocarbamate affect its stability in solution?
Methodological Answer:
- Hydrogen Bonding : IR and Raman studies of triethylammonium salts reveal strong N–HS hydrogen bonds between the ammonium proton and dithiocarbamate sulfur. This stabilizes the ion pair but may promote hydrolysis in aqueous media .
- pH-Dependent Stability : At low pH (<3), protonation of the dithiocarbamate group leads to decomposition (releasing CS). Use buffered solutions (pH 6–8) for long-term storage .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) minimize ion-pair dissociation, whereas protic solvents (e.g., water) enhance reactivity but reduce shelf life .
Advanced: How can researchers address contradictions in analytical data when studying triethylammonium dimethyldithiocarbamate derivatives?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR, XPS, and elemental analysis) to resolve discrepancies in metal-ligand ratios or oxidation states .
- Batch Consistency : Replicate syntheses under identical conditions to isolate experimental variables (e.g., trace oxygen in Co(II) chelation altering redox states) .
- Computational Modeling : DFT calculations to predict vibrational spectra or reaction pathways, cross-referenced with experimental IR/Raman data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
